molecular formula C6H10Cl4 B14475362 2-Chloro-3-(trichloromethyl)pentane CAS No. 66520-48-7

2-Chloro-3-(trichloromethyl)pentane

Cat. No.: B14475362
CAS No.: 66520-48-7
M. Wt: 223.9 g/mol
InChI Key: BHMRLSIVDIPRHH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trichloromethyl)pentane (CAS: Not explicitly provided in evidence) is a chlorinated alkane derivative with the molecular formula C₆H₁₀Cl₄ and an estimated molecular weight of 228.9 g/mol. Its structure consists of a pentane backbone with a chlorine atom at the second carbon and a trichloromethyl (-CCl₃) group at the third carbon. This compound is part of a broader class of halogenated hydrocarbons, which are characterized by their stability, volatility, and utility in industrial applications such as solvents, intermediates in organic synthesis, or flame retardants.

Properties

CAS No.

66520-48-7

Molecular Formula

C6H10Cl4

Molecular Weight

223.9 g/mol

IUPAC Name

2-chloro-3-(trichloromethyl)pentane

InChI

InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3

InChI Key

BHMRLSIVDIPRHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products include various substituted pentanes.

    Elimination: Alkenes such as 2-pentene or 3-pentene.

    Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-3-(trichloromethyl)pentane with structurally related chlorinated alkanes, focusing on molecular attributes, physical properties, and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₆H₁₀Cl₄ 228.9 Cl at C2; -CCl₃ at C3 High density, low volatility; electron-withdrawing -CCl₃ enhances electrophilic deactivation
2-Chloro-3-methylpentane C₆H₁₃Cl 120.62 Cl at C2; -CH₃ at C3 Lower boiling point (~130–140°C); less steric hindrance; higher volatility
3-Chloro-3-methylpentane C₆H₁₁Cl 118.6 Cl and -CH₃ at C3 Steric hindrance at C3 slows nucleophilic substitution; moderate stability
1,1,1,3-Tetrachloropentane C₅H₈Cl₄ 217.9 Three Cl at C1; one Cl at C3 High density; potential environmental persistence due to multiple Cl groups
3-Chloro-2,3-dimethylpentane C₇H₁₃Cl 132.6 Cl at C3; two -CH₃ at C2 and C3 Increased steric hindrance reduces reactivity; used in synthetic intermediates

Structural and Reactivity Analysis

Substituent Effects: The trichloromethyl group in this compound introduces significant electron-withdrawing effects, reducing reactivity toward electrophiles compared to methyl-substituted analogs like 2-chloro-3-methylpentane. In contrast, 3-chloro-3-methylpentane exhibits steric hindrance at C3, making substitution reactions at this position less favorable .

Physical Properties :

  • The trichloromethyl group increases molecular weight and density, resulting in lower volatility compared to compounds with methyl or fewer chlorine substituents. For example, 2-chloro-3-methylpentane (MW 120.62) is more volatile and likely has a lower boiling point than the target compound .

Environmental and Toxicological Considerations: Chlorinated alkanes with multiple Cl groups, such as 1,1,1,3-tetrachloropentane, are often persistent organic pollutants due to their resistance to degradation. The trichloromethyl group in the target compound may similarly contribute to environmental longevity .

Key Research Findings

  • Solvent Polarity and Extraction : Evidence from pesticide and honey volatile studies (unrelated to the target compound) underscores the importance of solvent polarity in isolating chlorinated compounds. For instance, dichloromethane (DCM) and pentane mixtures optimize extraction efficiency for semi-volatile chlorinated species .
  • Radical Reaction Pathways: The synthesis of methyl 2-chloro-3-((S)-4-isopropylcyclohex-1-en-1-yl)propanoate via radical reactions (using pentane/Et₂O) suggests analogous methods could apply to synthesizing this compound .
  • Regulatory Data : EPA listings highlight regulatory scrutiny of multi-chlorinated alkanes, emphasizing the need for detailed toxicity and environmental impact studies for compounds like 1,1,1,3-tetrachloropentane .

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